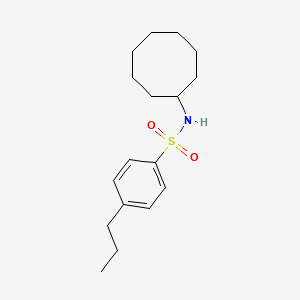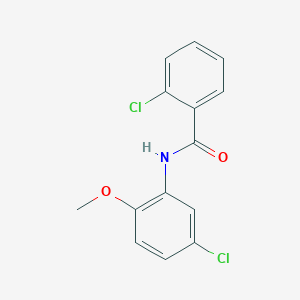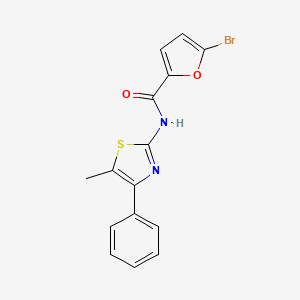![molecular formula C9H13ClN2OS B10969594 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B10969594.png)
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a chloro group and a carboxamide group linked to a dimethylaminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which is commercially available or can be synthesized from thiophene.
Chlorination: The thiophene-2-carboxylic acid is chlorinated using thionyl chloride (SOCl₂) to form 5-chlorothiophene-2-carbonyl chloride.
Amidation: The 5-chlorothiophene-2-carbonyl chloride is then reacted with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Thiophene-2-carboxamide derivatives with oxidized thiophene rings.
Reduction: 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-amine.
Substitution: Various substituted thiophene-2-carboxamide derivatives.
Scientific Research Applications
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide
- 5-chloro-N-[2-(diethylamino)ethyl]thiophene-2-carboxamide
- 5-chloro-N-[2-(methylamino)ethyl]thiophene-2-carboxamide
Comparison
Compared to other similar compounds, This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13ClN2OS |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H13ClN2OS/c1-12(2)6-5-11-9(13)7-3-4-8(10)14-7/h3-4H,5-6H2,1-2H3,(H,11,13) |
InChI Key |
QAZJWBOFOALBQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969514.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B10969522.png)
![3-(4-chlorobenzyl)-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10969523.png)


![2-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B10969551.png)
![N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10969558.png)
![5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B10969562.png)

![2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10969575.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10969576.png)
![4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10969580.png)

![1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea](/img/structure/B10969590.png)
